ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a xanthene amide group at position 5 and an ethyl carboxylate at position 3. Pyrazolo[1,5-a]pyridine derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and pesticidal properties .
Properties
IUPAC Name |
ethyl 5-(9H-xanthene-9-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-2-30-24(29)18-14-25-27-12-11-15(13-19(18)27)26-23(28)22-16-7-3-5-9-20(16)31-21-10-6-4-8-17(21)22/h3-14,22H,2H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTYVARYHNKDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 9H-xanthene-9-carboxylic acid with ethyl pyrazolo[1,5-a]pyridine-3-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Chemical Reactions Analysis
Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carbox
Biological Activity
Ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazolo[1,5-a]pyridine core with an ethyl ester at the 3-position and a xanthene-derived amide at the 5-position. This arrangement is significant as it influences the compound's chemical properties and biological interactions.
Chemical Formula: C24H19N3O4
Molecular Weight: 413.43 g/mol
CAS Number: 1396758-93-2
Biological Activity Overview
This compound exhibits various biological activities, including:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological profile. The presence of the xanthene moiety is believed to enhance lipophilicity and bioavailability compared to simpler analogs . Below is a comparative table of related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | Pyrazolo-pyridine core | Simpler structure; lacks xanthene substitution |
| 4-Amino-3-cyano-pyrazolo[1,5-a]pyridine | Cyano group at position 3 | Different electronic properties affecting reactivity |
| N-(4-methylphenyl)-pyrazolo[1,5-a]pyridine | Aromatic substitution at nitrogen | Enhanced lipophilicity; potential for higher bioavailability |
| Ethyl 4-(4-methylphenyl)-pyrazolo[1,5-a]pyridine | Ethyl ester and aromatic substitution | Variation in substituents affecting biological activity |
Research Findings and Case Studies
Recent studies have focused on the synthesis and characterization of this compound. The synthesis typically involves multi-step processes that yield high-purity compounds suitable for biological testing .
Antimicrobial Studies
In vitro evaluations have assessed the antibacterial efficacy of related compounds against various bacterial strains. For example, derivatives similar to this compound demonstrated weak to moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Mechanisms
The anticancer potential has been explored through molecular docking studies that indicate strong binding affinities to kinase targets associated with tumor growth. These findings suggest that further investigation into this compound could reveal promising therapeutic strategies against cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate
- Core Structure : Pyrazolo[1,5-a]pyridine.
- Substituents: Isoxazole and diethylaminomethyl groups.
- Synthesis : Achieved via condensation of α,β-unsaturated esters with aldehydes (89% yield), highlighting efficient methodology .
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyridine in the target compound).
- Substituents : Ethylsulfonyl and pyridinyl groups.
- Activity : Demonstrated pesticidal and insecticidal efficacy, suggesting heterocycle variations (pyrimidine vs. pyridine) influence target specificity .
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] Aldehyde Hydrazones
- Core Structure : Pyrazole-quinazoline hybrid.
- Substituents : Aldehyde hydrazones.
- Activity : Antibacterial effects against plant pathogens (e.g., 50 μg/mL inhibition of Fusarium graminearum), comparable to commercial agents .
Ethyl Pyrrolo[2,3-c]pyridine-2-carboxylate Derivatives
- Core Structure : Pyrrolo[2,3-c]pyridine (distinct from pyrazolo[1,5-a]pyridine).
- Substituents : Chlorine or unsubstituted.
Physicochemical Properties
- Molecular Weight : The target compound’s xanthene amide group likely increases molecular weight compared to simpler derivatives (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate: ~215 g/mol vs. ~350–400 g/mol estimated for the target).
- Solubility : Carboxylate esters generally improve solubility, but the bulky xanthene group may reduce it, impacting bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
